N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound that features a unique structure combining a cyclopentyl group, an indolinyl moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Indolinyl Intermediate: The indolinyl moiety can be synthesized through a series of reactions starting from an appropriate indole derivative. This often involves alkylation and subsequent functional group transformations.
Cyclopentylation: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the indolinyl intermediate.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the cyclopentyl-indolinyl intermediate with oxalyl chloride, followed by the addition of a suitable amine to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The indolinyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of indole derivatives with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indolinyl moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The oxalamide linkage may facilitate binding to specific proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-21-9-8-12-10-13(6-7-15(12)21)16(22)11-19-17(23)18(24)20-14-4-2-3-5-14/h6-7,10,14,16,22H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBDBMLFKNOKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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